Brassicolide

Description

Brassicolide (CAS: 72962-43-7), a naturally occurring brassinosteroid, is widely recognized as a potent plant growth regulator (PGR) with multifaceted applications in agriculture. It enhances crop yield by promoting cell elongation, division, and stress resistance while mitigating fruit cracking and improving quality . Its low toxicity (LD₅₀ > 5,000 mg/kg in rats) and environmental safety classify it as a "green pesticide," making it suitable for use in diverse plants, including legumes and cereals .

Properties

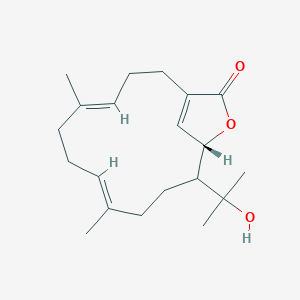

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(4E,8E,13S)-12-(2-hydroxypropan-2-yl)-5,9-dimethyl-14-oxabicyclo[11.2.1]hexadeca-1(16),4,8-trien-15-one |

InChI |

InChI=1S/C20H30O3/c1-14-7-5-8-15(2)11-12-17(20(3,4)22)18-13-16(10-6-9-14)19(21)23-18/h8-9,13,17-18,22H,5-7,10-12H2,1-4H3/b14-9+,15-8+/t17?,18-/m0/s1 |

InChI Key |

VIPUZYFCPBOJJF-UNIGNBCPSA-N |

Isomeric SMILES |

C/C/1=C\CCC2=C[C@@H](C(CC/C(=C/CC1)/C)C(C)(C)O)OC2=O |

Canonical SMILES |

CC1=CCCC2=CC(C(CCC(=CCC1)C)C(C)(C)O)OC2=O |

Synonyms |

brassicolide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Brassicolide is compared below with Chloropylurea (KT-30) (functional analogue) and Brassicolene (structural analogue) based on agricultural efficacy, mechanisms, and pharmacological properties.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Functional Comparison with Chloropylurea (KT-30)

- Synergy in Agriculture : this compound and KT-30 are often combined to synergize fruit expansion (via KT-30’s cell division) and stress resilience (via this compound’s hormonal regulation). For instance, in wheat, this combination increases grain weight by 10–15% .

- Toxicity Profile: this compound’s safety surpasses KT-30, which may cause hormonal imbalances in non-target organisms at high doses .

Structural and Pharmacological Comparison with Brassicolene

- Structural Differences : this compound (C₂₈H₄₈O₆) features a steroidal backbone with lactone groups, while Brassicolene (C₂₀H₃₂O₃) is a diterpene with distinct cyclic ether moieties . These structural variations correlate with their divergent bioactivities.

- Antitumor Potency : this compound exhibits moderate antitumor activity (IC₅₀: ~2.8 µg/mL in leukemia cells), whereas Brassicolene shows stronger efficacy (IC₅₀: ~2.1 µg/mL), though both are less potent than clinical chemotherapeutics .

Research Findings and Limitations

- Agricultural Studies : Field trials confirm this compound’s role in reducing rice blast incidence by 30% when combined with fungicides, outperforming KT-30 in stress mitigation .

- Pharmacological Gaps : While this compound’s antitumor IC₅₀ values are promising, its low bioavailability and lack of in vivo data limit clinical translation .

- Safety vs. Efficacy Trade-offs : Brassicolene’s cytotoxicity restricts its agricultural use, highlighting this compound’s superior safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.